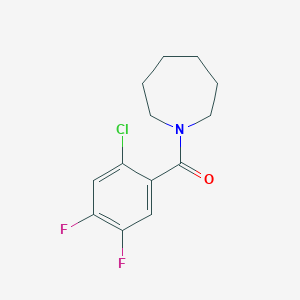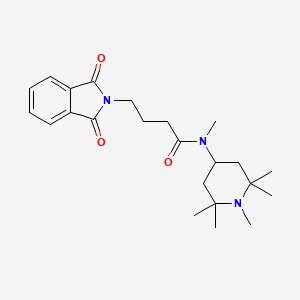amino}-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11088386.png)
2-{[(4-chloro-3-nitrophenyl)carbonyl](2,5-dimethoxybenzyl)amino}-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-CHLORO-3-NITROBENZOYL)(2,5-DIMETHOXYBENZYL)AMINO]-N-PHENYL-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated nitrobenzoyl group, a dimethoxybenzyl group, and a cyclopentathiophene core. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
The synthesis of 2-[(4-CHLORO-3-NITROBENZOYL)(2,5-DIMETHOXYBENZYL)AMINO]-N-PHENYL-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the Chlorinated Nitrobenzoyl Intermediate: This step involves the nitration of a chlorobenzoyl precursor, typically using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with Dimethoxybenzylamine: The chlorinated nitrobenzoyl intermediate is then reacted with 2,5-dimethoxybenzylamine in the presence of a base such as triethylamine.
Cyclization to Form the Cyclopentathiophene Core: The final step involves the cyclization of the intermediate with a thiophene derivative under acidic conditions.
Chemical Reactions Analysis
2-[(4-CHLORO-3-NITROBENZOYL)(2,5-DIMETHOXYBENZYL)AMINO]-N-PHENYL-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(4-CHLORO-3-NITROBENZOYL)(2,5-DIMETHOXYBENZYL)AMINO]-N-PHENYL-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and chlorinated benzoyl groups may play a role in binding to these targets, while the cyclopentathiophene core may influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
2-[(4-CHLORO-3-NITROBENZOYL)(2,5-DIMETHOXYBENZYL)AMINO]-N-PHENYL-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
2-(4-Chloro-3-nitrobenzoyl)benzoic acid: This compound shares the chlorinated nitrobenzoyl group but lacks the cyclopentathiophene core.
4-Chloro-3-nitrobenzoyl chloride: This compound is a precursor in the synthesis of the target compound and shares the chlorinated nitrobenzoyl group.
2-[(4-Chloro-3-nitrobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound has a similar structure but includes a furan ring instead of the dimethoxybenzyl group.
These comparisons highlight the unique structural features of 2-[(4-CHLORO-3-NITROBENZOYL)(2,5-DIMETHOXYBENZYL)AMINO]-N-PHENYL-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C30H26ClN3O6S |
|---|---|
Molecular Weight |
592.1 g/mol |
IUPAC Name |
2-[(4-chloro-3-nitrobenzoyl)-[(2,5-dimethoxyphenyl)methyl]amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C30H26ClN3O6S/c1-39-21-12-14-25(40-2)19(15-21)17-33(29(36)18-11-13-23(31)24(16-18)34(37)38)30-27(22-9-6-10-26(22)41-30)28(35)32-20-7-4-3-5-8-20/h3-5,7-8,11-16H,6,9-10,17H2,1-2H3,(H,32,35) |
InChI Key |
BBWHTDVFGHZINE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN(C2=C(C3=C(S2)CCC3)C(=O)NC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11088324.png)
![1-Phenyl-1,3a,4,4a,7,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole](/img/structure/B11088328.png)

![Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11088332.png)

![4-(4-ethoxyphenyl)-N-(3-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088350.png)
![4-(2-Bromo-4-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11088366.png)
![(5Z)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11088373.png)
![methyl 2-{[(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11088381.png)
![4-{[(4-Iodophenyl)sulfonyl]amino}-3-phenylbutanoic acid](/img/structure/B11088390.png)
![Benzamide, 2-methyl-N-(1-methyl-2,4,6-trioxo-5-trifluoromethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-](/img/structure/B11088391.png)
![4-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B11088399.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-bromobenzoate](/img/structure/B11088402.png)
